An In-depth Technical Guide to 4-Aminopyridazine: Chemical Properties and Structure
An In-depth Technical Guide to 4-Aminopyridazine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties and structural features of 4-aminopyridazine (CAS No: 20744-39-2). A vital heterocyclic amine, this compound serves as a key building block and intermediate in the synthesis of a range of biologically active molecules, particularly in the pharmaceutical and agrochemical sectors.[1][2]
Core Chemical Properties
4-Aminopyridazine, also known by its IUPAC name pyridazin-4-amine, is a solid at room temperature, appearing as a pale yellow to brown powder or crystalline solid.[1][2] Its fundamental chemical and physical properties are summarized in the table below, providing a quantitative overview for easy reference and comparison.
| Property | Value | Source(s) |
| IUPAC Name | pyridazin-4-amine | [3] |
| Synonyms | 4-Pyridazinamine, Pyridazin-4-ylamine | [1] |
| CAS Number | 20744-39-2 | |
| Molecular Formula | C₄H₅N₃ | |
| Molecular Weight | 95.10 g/mol | |
| Appearance | Pale yellow to brown solid | [1] |
| Melting Point | 127-133 °C | |
| Boiling Point | 326.2 °C at 760 mmHg | [2] |
| Density | 1.216 g/cm³ (Predicted) | [2] |
| LogP | 0.640 (Predicted) | [2] |
| Flash Point | 177.3 °C | [2] |
Chemical Structure and Tautomerism
The structure of 4-aminopyridazine is characterized by a pyridazine ring, which is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, substituted with an amino group at the C4 position. The presence of the amino group and the nitrogen atoms in the heterocyclic ring allows for the potential of tautomerism. Tautomers are structural isomers of chemical compounds that readily interconvert. For 4-aminopyridazine, this can involve the migration of a proton, leading to imino forms in equilibrium with the amino form.
While detailed crystallographic and experimental studies on the specific tautomeric equilibrium of 4-aminopyridazine are not extensively reported in publicly available literature, the amino form is generally considered the predominant tautomer under standard conditions. The potential for different tautomeric forms is a critical consideration in its reactivity and interactions with biological targets.
Spectroscopic Data
Spectroscopic analysis is fundamental to the confirmation of the structure and purity of 4-aminopyridazine. While comprehensive, assigned spectral data is limited in public repositories, typical spectral characteristics are as follows:
-
¹H NMR: A proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the pyridazine ring and the protons of the amino group. One available dataset for a sample in DMSO-d6 shows signals at δ 7.98-8.00 (m, 1H), 7.81-7.85 (m, 1H), 6.00 (br s, 1H), and 2.51 (br s, 2H).
-
¹³C NMR: The carbon NMR spectrum would display unique signals corresponding to the four carbon atoms of the pyridazine ring. The chemical shifts would be influenced by the electronegativity of the ring nitrogen atoms and the electron-donating amino group.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by stretching vibrations of the N-H bonds of the amino group, typically in the region of 3300-3500 cm⁻¹, as well as C=N and C=C stretching vibrations characteristic of the aromatic pyridazine ring.
Experimental Protocols
Synthesis of 4-Aminopyridazine from 3,6-dichloropyridazin-4-amine
A common laboratory-scale synthesis involves the dehalogenation of a chlorinated precursor. The following protocol provides a general procedure for this transformation.
Methodology:
-
Dissolution: Dissolve 3,6-dichloropyridazin-4-amine (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF).
-
Addition of Base and Catalyst: Add an aqueous solution of sodium hydroxide (NaOH) and a catalytic amount of 10% palladium on carbon (Pd/C).
-
Hydrogenation: Stir the resulting mixture vigorously under a hydrogen atmosphere at room temperature. The reaction progress is typically monitored over 1-2 days.
-
Work-up: Upon completion, filter the reaction mixture to remove the insoluble catalyst and other solids.
-
Concentration: Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purification: Dissolve the concentrated residue in methanol, filter any remaining insoluble material, and concentrate the filtrate to yield 4-aminopyridazine as a solid product.
General workflow for the synthesis of 4-aminopyridazine.
Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a standard analytical technique for assessing the purity of 4-aminopyridazine.[1] A typical method would involve a reversed-phase column with a suitable mobile phase, such as a mixture of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid, and detection using a UV detector.
Role in Drug Development and Chemical Synthesis
4-Aminopyridazine is a valuable intermediate in medicinal chemistry and agrochemical research.[1] Its structure serves as a scaffold for the synthesis of more complex molecules with specific biological activities. Notably, it is used in the preparation of inhibitors for key signaling pathway enzymes.
-
Phosphodiesterase 10A (PDE10A) Inhibitors: PDE10A is an enzyme that degrades cyclic nucleotides (cAMP and cGMP) and is highly expressed in the brain. Its inhibition is a therapeutic strategy for treating central nervous system disorders. 4-Aminopyridazine is used as a starting material in the synthesis of potent and selective PDE10A inhibitors.
-
PI3K/mTOR Inhibitors: The Phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is implicated in cancer and other diseases. 4-Aminopyridazine serves as a precursor for synthesizing molecules that can inhibit kinases within this pathway.
The diagram below illustrates the role of 4-aminopyridazine as a foundational chemical entity in the development of inhibitors targeting these significant signaling pathways.
Role of 4-aminopyridazine in inhibitor synthesis.
